molecular formula C4H3BrN2O B12364075 2-bromo-2H-pyrazin-5-one

2-bromo-2H-pyrazin-5-one

Cat. No.: B12364075
M. Wt: 174.98 g/mol
InChI Key: YTQYYWAUPNRXTM-UHFFFAOYSA-N
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Description

2-bromo-2H-pyrazin-5-one is a heterocyclic compound containing a pyrazine ring with a bromine atom at the 2-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2H-pyrazin-5-one can be achieved through several methods. One common approach involves the bromination of 2H-pyrazin-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2H-pyrazin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-azido-2H-pyrazin-5-one, 2-thiocyanato-2H-pyrazin-5-one, or 2-methoxy-2H-pyrazin-5-one.

    Oxidation: Formation of 2-bromo-5-pyrazinyl carboxylic acid.

    Reduction: Formation of 2-bromo-2H-pyrazin-5-ol.

Scientific Research Applications

2-bromo-2H-pyrazin-5-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-2H-pyrazin-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and keto group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-2H-pyrazin-5-one: Similar structure with a chlorine atom instead of bromine.

    2-fluoro-2H-pyrazin-5-one: Similar structure with a fluorine atom instead of bromine.

    2-iodo-2H-pyrazin-5-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-bromo-2H-pyrazin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

IUPAC Name

2-bromo-2H-pyrazin-5-one

InChI

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-3H

InChI Key

YTQYYWAUPNRXTM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=NC1Br

Origin of Product

United States

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